![molecular formula C11H13N3O3 B3871698 N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3871698.png)
N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Overview
Description
N-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as FOA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. FOA is a hydrazide derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its versatility, as it exhibits a range of biochemical and physiological effects that make it a potential candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions that could be pursued in the study of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as its potential applications in other areas of medicine.
Scientific Research Applications
N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10(11(16)14-5-1-2-6-14)13-12-8-9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,13,15)/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMRWMPLOQBQQ-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.